molecular formula C22H25FN6O3 B3015161 6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878734-00-0

6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B3015161
CAS No.: 878734-00-0
M. Wt: 440.479
InChI Key: ZUMLEFGCRNXSGG-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C22H25FN6O3 and its molecular weight is 440.479. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

  • A study investigated the pharmacokinetic profile of a similarly structured compound, flutrimazole, demonstrating its percutaneous absorption and excretion profiles. This highlights the significance of understanding the absorption, distribution, metabolism, and excretion (ADME) properties for compounds with similar structures (Duchêne et al., 1992).

  • Another research focused on the excretion and metabolism of midazolam, showing the importance of analyzing metabolite profiles and excretion pathways for such compounds, which can be relevant for studying structurally related chemical entities (Heizmann & Ziegler Wh, 1981).

Therapeutic Applications and Safety

  • The therapeutic efficacy and safety of sertaconazole, an antifungal agent with a similar chemical backbone, were assessed in a clinical trial. This underscores the importance of clinical trials in establishing the therapeutic potential and safety profile of new chemical entities (Nasarre et al., 1992).

  • A study on the disposition and metabolism of SB-649868, an orexin receptor antagonist, in humans, provides insights into the comprehensive pharmacokinetic analysis necessary for the development of new drugs. This research highlights how pharmacokinetics studies are crucial for understanding the behavior of new compounds within the body (Renzulli et al., 2011).

Properties

IUPAC Name

6-(2-fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O3/c1-14-15(2)29-18-19(24-21(29)28(14)17-7-5-4-6-16(17)23)25(3)22(31)27(20(18)30)9-8-26-10-12-32-13-11-26/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMLEFGCRNXSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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